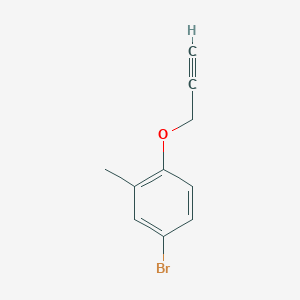

4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

- λₘₐₓ (MeOH): 278 nm (π→π* transition of the benzene ring).

| Spectroscopic Data | Key Peaks/Values |

|---|---|

| ¹H NMR (δ) | 7.44, 6.90, 4.67, 2.53 |

| ¹³C NMR (δ) | 156.6, 132.3, 78.1, 56.0 |

| IR (cm⁻¹) | 3,260, 2,100, 1,240 |

| MS (m/z) | 225.0, 147.1, 91.0 |

Properties

IUPAC Name |

4-bromo-2-methyl-1-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-3-6-12-10-5-4-9(11)7-8(10)2/h1,4-5,7H,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTDDLKCBGVBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene

General Strategy

The synthesis generally follows these key steps:

Step 1: Preparation of 2-methyl-4-(prop-2-yn-1-yloxy)benzene

This involves the propargylation of 2-methyl-4-hydroxybenzene (a methylphenol derivative) using propargyl bromide under basic conditions.Step 2: Bromination of 2-methyl-4-(prop-2-yn-1-yloxy)benzene

Selective bromination at the 1-position (para to the propargyloxy group and ortho to the methyl group) is achieved using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

Detailed Preparation Method

Propargylation Reaction

- Reagents: 2-methyl-4-hydroxybenzene, propargyl bromide (2.4 equivalents), potassium carbonate (K₂CO₃) as base (3.5–4 equivalents), dry acetone or dimethylformamide (DMF) as solvent.

- Conditions: Stirring at room temperature or reflux (around 80°C) under nitrogen atmosphere for 16–48 hours.

- Mechanism: The phenolic hydroxyl group is deprotonated by K₂CO₃, generating a phenolate ion that nucleophilically attacks the electrophilic propargyl bromide, forming the propargyloxy ether.

- Yield: Typically moderate to good (70–75%).

Bromination Reaction

- Reagents: 2-methyl-4-(prop-2-yn-1-yloxy)benzene, bromine (Br₂), catalyst such as Fe or AlBr₃.

- Conditions: Controlled addition of bromine at low temperature to avoid polybromination, often in an inert solvent such as dichloromethane or chloroform.

- Mechanism: Electrophilic aromatic substitution where the bromine electrophile selectively substitutes at the position ortho to the methyl group and para to the propargyloxy substituent.

- Yield: High, typically above 70%, with good regioselectivity.

- Purification: Recrystallization from methanol or column chromatography to isolate the pure product.

Representative Reaction Scheme

| Step | Reaction | Reagents & Conditions | Yield (%) |

|---|---|---|---|

| 1 | Propargylation of 2-methyl-4-hydroxybenzene | Propargyl bromide (2.4 eq.), K₂CO₃ (3.5–4 eq.), dry acetone or DMF, 80°C, 16–48 h | 70–75 |

| 2 | Bromination of 2-methyl-4-(prop-2-yn-1-yloxy)benzene | Br₂, Fe or AlBr₃ catalyst, low temperature, inert solvent | 74 |

Research Findings and Reaction Optimization

Base and Solvent Effects

- Using anhydrous potassium carbonate (K₂CO₃) as the base in dry polar aprotic solvents such as DMF or acetone enhances the nucleophilicity of the phenolate intermediate, improving propargylation yields.

- Increasing the equivalents of base beyond stoichiometric amounts (e.g., 3.5 to 4 equivalents) promotes complete conversion.

- Reaction times vary from 16 to 48 hours depending on temperature and solvent polarity.

Bromination Selectivity

- The methyl substituent is an activating, ortho/para-directing group, while the propargyloxy substituent also directs electrophilic substitution.

- Careful control of bromine addition and reaction temperature minimizes polybromination.

- Using Lewis acid catalysts (Fe or AlBr₃) facilitates electrophilic bromination with high regioselectivity and yield (~74%).

Purification and Characterization

- The crude product is typically purified by recrystallization from methanol or by chromatographic techniques.

- Characterization by nuclear magnetic resonance (NMR) spectroscopy confirms substitution patterns:

- Mass spectrometry (EIMS) confirms molecular weight and fragmentation patterns consistent with the desired compound.

Summary Table of Preparation Methods

| Parameter | Details |

|---|---|

| Starting Material | 2-methyl-4-hydroxybenzene |

| Key Reagents | Propargyl bromide, K₂CO₃, Br₂, Fe or AlBr₃ |

| Solvents | Dry acetone, DMF, dichloromethane |

| Reaction Conditions | Propargylation: 80°C, 16–48 h; Bromination: low temperature, inert atmosphere |

| Yields | Propargylation: 70–75%; Bromination: ~74% |

| Purification | Recrystallization (methanol), chromatography |

| Characterization | ¹H-NMR, ¹³C-NMR, EIMS |

Additional Notes

- The propargyl ether group is sensitive to strong acidic or basic conditions; thus, reaction conditions are optimized to avoid decomposition.

- Reaction monitoring by thin-layer chromatography (TLC) is standard to assess completion.

- The compound serves as a versatile intermediate for further functionalization, including substitution of the bromine or modification of the alkyne moiety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide or thiolates, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.

Reduction Reactions: The major product is the hydrogenated derivative of the original compound.

Scientific Research Applications

Organic Synthesis

4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene serves as a valuable building block in organic synthesis. Its structure allows for various chemical modifications, making it suitable for constructing more complex molecules.

Synthetic Routes

The compound can be synthesized through:

- Bromination : Utilizing bromine in the presence of catalysts like iron or aluminum bromide to introduce the bromine atom into the aromatic ring.

- Nucleophilic Substitution : The propargyl ether group can undergo nucleophilic attacks, facilitating further synthetic transformations.

Medicinal Chemistry

This compound is being investigated for its potential in drug discovery and development. Its unique reactivity profile suggests possible interactions with biological targets.

Preliminary studies indicate that 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene may exhibit:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.

| Compound | Test Organism | Inhibition (%) | IC50 (µg/mL) |

|---|---|---|---|

| 4-Bromo Compound | Bacillus subtilis | 55.67±0.26 | 79.9 |

| Other Derivative | E. coli | 81.07±0.1 | 64.92 |

The mechanism of action may involve electrophilic aromatic substitution due to the bromine atom and nucleophilic addition facilitated by the propargyl ether group.

Material Science

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials, including polymers and nanomaterials.

Case Study: Antimicrobial Evaluation

A study conducted by Batool et al. evaluated various derivatives of this compound for their antimicrobial properties, highlighting the potential for developing new antimicrobial agents from this class of compounds.

Cosmetic Applications

The compound's antioxidant properties make it a candidate for cosmetic formulations targeting skin aging and protection against oxidative stress.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene involves its interaction with specific molecular targets. The bromine atom and the prop-2-yn-1-yloxy group play crucial roles in its reactivity and binding affinity. The compound can undergo covalent modification of biological targets through UV light-induced reactions, making it useful in photochemical studies .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Electronic Properties |

|---|---|---|---|---|

| 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene | C₁₀H₉BrO | -Br (C4), -CH₃ (C2), -O-CH₂-C≡CH (C1) | 225.08 | Propargyloxy: Electron-rich, π-conjugated |

| 4-Bromo-2-iodo-1-methylbenzene | C₇H₆BrI | -Br (C4), -I (C2), -CH₃ (C1) | 295.93 | Iodo: Polarizable, supports cross-coupling |

| 4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene | C₉H₆BrClO | -Br (C4), -Cl (C2), -O-CH₂-C≡CH (C1) | 259.50 | Chloro: Electron-withdrawing, enhances electrophilicity |

| 1-(Bromomethyl)-4-(prop-2-yn-1-yloxy)benzene | C₁₀H₉BrO | -Br-CH₂ (C1), -O-CH₂-C≡CH (C4) | 225.08 | Bromomethyl: Reactive in nucleophilic substitutions |

| 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene | C₁₁H₁₅BrO₃ | -Br (C4), -OCH₃ (C1), -O-(CH₂)₃-OCH₃ (C2) | 275.14 | Methoxy: Electron-donating, improves solubility |

Key Observations :

- The propargyloxy group in the target compound enables click chemistry applications (e.g., azide-alkyne cycloaddition), unlike the iodo or methoxy derivatives .

- Chlorine at C2 (in C₉H₆BrClO) increases electrophilicity, favoring Suzuki couplings compared to the methyl-substituted target compound .

- Bromomethyl substituents (e.g., in C₁₀H₉BrO from ) enhance reactivity in alkylation reactions, unlike the inert methyl group in the target .

Biological Activity

Overview

4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene is an organic compound characterized by its unique molecular structure, which includes a brominated benzene ring and a prop-2-yn-1-yloxy group. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical interactions.

- Molecular Formula : C10H9BrO

- Molecular Weight : 229.08 g/mol

- Boiling Point : Predicted to be 285.2 ± 30.0 °C

- Density : 1.383 ± 0.06 g/cm³ at 20 °C

4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene exhibits its biological activity through several mechanisms:

- Enzyme Interactions : The compound interacts with enzymes involved in oxidative alkyne-alkyne coupling reactions, influencing their activity and subsequently affecting metabolic pathways.

- Cell Signaling Modulation : It has been shown to modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism.

- Transport and Distribution : The compound's distribution within cells is influenced by its interactions with transport proteins, impacting its overall biological efficacy.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, highlighting the potential of this class of compounds as antibacterial agents .

Antitumor Activity

Studies have suggested that the compound may possess antitumor properties, potentially inhibiting cancer cell proliferation through specific molecular interactions . The exact pathways remain under investigation, but preliminary data indicate promising results.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects attributed to the compound, which may be beneficial in treating neurodegenerative diseases . The mechanisms involve scavenging free radicals and modulating neuroinflammatory responses.

In Vitro Studies

In vitro assays have demonstrated that 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene influences various cellular processes:

- Cell Viability : At lower concentrations, the compound promotes cell viability; however, higher concentrations can lead to cytotoxic effects.

Dosage Effects

Research has indicated that the biological activity of the compound varies significantly with dosage:

| Dosage (µM) | Effect on Cell Viability (%) | Observations |

|---|---|---|

| 10 | 85 | Minimal toxicity observed |

| 50 | 60 | Moderate inhibition noted |

| 100 | 30 | Significant cytotoxicity |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves propargylation of a brominated phenolic precursor. For example, a propargyl bromide derivative can react with 4-bromo-2-methylphenol under basic conditions (e.g., K₂CO₃ in acetone) to introduce the propynyloxy group. Reaction optimization includes controlling temperature (40–60°C), solvent polarity, and stoichiometry to minimize side reactions like alkyne dimerization. NMR monitoring (¹H and ¹³C) is critical for tracking the disappearance of starting materials, as exemplified by δ 2.53 ppm (triplet, acetylene proton) and δ 4.74 ppm (doublet, propargyl CH₂) in CDCl₃ .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly overlapping signals?

- Methodological Answer : Overlapping aromatic protons can be resolved using 2D NMR techniques (e.g., COSY, HSQC). For instance, the methyl group (δ ~2.3 ppm) and propargyl protons (δ ~4.7 ppm) are distinct, but aromatic protons may require decoupling experiments or variable-temperature NMR to reduce signal broadening. Integration of coupling constants (e.g., J = 52.4 Hz for the propargyl CH₂ in ¹H-NMR) confirms connectivity .

Q. What are the best practices for characterizing purity and stability during storage?

- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>98%). Stability tests under inert atmospheres (N₂/Ar) at –20°C show minimal degradation over 6 months. Monitor via TLC (silica gel, hexane:EtOAc 4:1) for decomposition byproducts like oxidized alkyne species .

Advanced Research Questions

Q. How does the propargyl group influence click chemistry applications, and what catalytic systems are most effective?

- Methodological Answer : The terminal alkyne enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Ligand-free systems (e.g., Cu₂O/C in Et₃N) yield 1,4-disubstituted triazoles with >85% efficiency, as shown in triazole-linked benzene derivatives. Optimize catalyst loading (5–10 mol%) and reaction time (4–6 hr) to suppress alkyne homocoupling .

Q. What challenges arise in crystallographic refinement of derivatives, and how can software tools address them?

- Methodological Answer : Anisotropic displacement parameters for bromine atoms require careful refinement using SHELXL. For example, in dibromo analogs, high Rint values (~0.043) indicate twinning or disorder; Olex2’s charge-flipping algorithm improves structure solution. Mercury’s void analysis (accessible volume >5%) identifies potential solvent channels in crystal packing .

Q. How do steric and electronic effects of the methyl and bromo substituents impact regioselectivity in electrophilic substitution?

- Methodological Answer : The bromine atom directs electrophiles (e.g., nitration) to the para position via resonance withdrawal, while the methyl group exerts ortho/para-directing effects through inductive donation. Competitive experiments using HNO₃/H₂SO₄ show ~70% para-nitration, confirmed by LC-MS and X-ray crystallography of nitro derivatives .

Q. What strategies reconcile discrepancies in reported reaction yields for propargylation reactions?

- Methodological Answer : Contradictions arise from solvent choice (polar aprotic vs. ethereal) and propargyl halide purity. For example, DMF increases reactivity but risks alkyne polymerization, reducing yields to ~60%, whereas acetone/K₂CO₃ achieves 79% yield. Statistical analysis (ANOVA) of solvent effects and GC-MS monitoring of intermediates can clarify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.